5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide is a complex organic compound characterized by an indole core with several functional groups, including a chloro substitution, an imidazole moiety, and a carboxamide group. This compound is notable for its potential biological activity and versatility in chemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process can be summarized as follows:
Common solvents for these reactions include dichloromethane or dimethylformamide, with catalysts like palladium or copper complexes facilitating various steps.
The molecular formula for 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide is C17H19ClN4O. Its molecular weight is approximately 330.8 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H19ClN4O |
Molecular Weight | 330.8 g/mol |
IUPAC Name | 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide |
InChI Key | AVKPPORYEHFDBD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=CN=CN3 |
The structure features a chloro-substituted indole ring connected to an imidazole group via an ethyl linker and terminated with a carboxamide functionality.
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific biological targets:
These interactions lead to changes in biochemical pathways that can affect cellular functions, potentially resulting in therapeutic effects against various diseases .
The physical properties of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide include:
Chemical properties include its stability under standard laboratory conditions but may vary based on pH and temperature due to the presence of reactive functional groups like chloro and carboxamide.
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide has several potential applications in scientific research:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: